molecular formula C17H15ClN6O2 B12475539 N~4~-benzyl-N~2~-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-benzyl-N~2~-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12475539
M. Wt: 370.8 g/mol
InChI Key: WUMPCDGYSGMPLA-UHFFFAOYSA-N
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Description

N4-benzyl-N2-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound belonging to the class of nitroaromatic compounds. It features a pyrimidine ring substituted with benzyl, chlorophenyl, and nitro groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzyl halides, which undergo nucleophilic substitution and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

N4-benzyl-N2-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-benzyl-N2-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine
  • N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine
  • N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine

Uniqueness

N4-benzyl-N2-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C17H15ClN6O2

Molecular Weight

370.8 g/mol

IUPAC Name

4-N-benzyl-2-N-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H15ClN6O2/c18-12-6-8-13(9-7-12)21-17-22-15(19)14(24(25)26)16(23-17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,19,20,21,22,23)

InChI Key

WUMPCDGYSGMPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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